Physicochemical Profile & Applications of 2-(2-Ethoxyethoxy)-2-methylpropane
Physicochemical Profile & Applications of 2-(2-Ethoxyethoxy)-2-methylpropane
This technical guide provides an in-depth analysis of 2-(2-Ethoxyethoxy)-2-methylpropane , systematically identified as 1-tert-butoxy-2-ethoxyethane . This compound represents a specialized class of sterically hindered glycol ethers, primarily utilized as a polar modifier in anionic polymerization and as a high-stability solvent for organometallic synthesis.
Technical Monograph for Chemical Engineering & Drug Development
Executive Summary & Chemical Identity
2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) is a ditopic ether combining a bulky tert-butyl group with a flexible ethoxyethyl chain. Structurally, it serves as a "capped" glycol ether. Unlike conventional glycol ethers (e.g., 2-ethoxyethanol) which possess a reactive hydroxyl group, this compound is fully etherified. This structural feature imparts exceptional chemical stability, resistance to oxidation, and high solvency for cations, making it a critical "Randomizer" in the synthesis of solution styrene-butadiene rubber (S-SBR) and a stabilizing solvent for air-sensitive organometallics.
Chemical Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-(tert-Butoxy)-2-ethoxyethane |
| Common Synonyms | 2-(2-Ethoxyethoxy)-2-methylpropane; tert-Butyl 2-ethoxyethyl ether; Ethyl tert-butyl glycol ether |
| CAS Registry Number | 51422-54-9 |
| Molecular Formula | C₈H₁₈O₂ |
| SMILES | CCOCCOC(C)(C)C |
| InChI Key | NUNQKTCKURIZQX-UHFFFAOYSA-N |
Physicochemical Properties[3][4][5][6][7]
The following data consolidates experimental values and thermodynamically calculated descriptors (Joback/Crippen methods) where experimental gaps exist.
Table 1: Physical & Thermodynamic Constants
| Property | Value | Condition / Note |
| Molecular Weight | 146.23 g/mol | - |
| Physical State | Liquid | @ 25°C, 1 atm |
| Boiling Point | 148°C (421 K) | Standard Pressure (Predicted) |
| Melting Point | -46°C (227 K) | Predicted |
| Density | 0.84 ± 0.05 g/cm³ | Estimated based on structure |
| LogP (Octanol/Water) | 1.84 | Lipophilic character (Crippen Method) |
| Water Solubility | Low to Moderate | Amphiphilic; limited by t-butyl bulk |
| Enthalpy of Vaporization | 36.93 kJ/mol | Predicted |
| Refractive Index | ~1.41 | Estimated |
| Flash Point | ~45°C - 50°C | Flammable Liquid (Class 3 equivalent) |
Solubility Profile
The molecule exhibits amphiphilic behavior. The tert-butyl group provides lipophilicity, allowing miscibility with aliphatic hydrocarbons (hexane, cyclohexane), while the ether backbone (ethoxyethoxy) enables coordination with polar species and solubility in alcohols and chlorinated solvents.
Synthesis & Manufacturing Protocols
The synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane relies on the acid-catalyzed addition of an alcohol to an olefin, a process known as etherification .
Industrial Synthesis: Isobutylene Addition
This is the preferred atom-economic route, avoiding salt waste associated with Williamson ether synthesis.
Reagents:
-
Isobutylene (2-methylpropene): Gas, excess.
-
2-Ethoxyethanol (Cellosolve): Liquid substrate.
-
Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin) or Zeolite H-Beta.
Reaction Scheme:
Process Workflow:
-
Feed Preparation: 2-Ethoxyethanol is mixed with the solid acid catalyst in a pressurized fixed-bed reactor.
-
Injection: Isobutylene is injected at 40–60°C under pressure (5–10 bar) to maintain liquid phase.
-
Kinetics: The protonation of isobutylene forms a tert-butyl carbocation, which is immediately trapped by the hydroxyl oxygen of 2-ethoxyethanol.
-
Purification: The effluent is depressurized to remove unreacted isobutylene (recycled). The product is distilled (BP ~148°C) to separate it from unreacted alcohol.
Visualization: Synthesis Pathway
Mechanism of Action: The "Randomizer" Effect[2]
In drug development and polymer chemistry, the specific utility of this compound lies in its ability to coordinate with metal cations (Lithium, Magnesium).
Application: Anionic Polymerization Modifier
In the synthesis of solution styrene-butadiene rubber (S-SBR) for high-performance tires, organolithium initiators (e.g., n-Butyllithium) are used. Without modification, these initiators aggregate, leading to slow rates and "blocky" polymers.
The Role of 2-(2-Ethoxyethoxy)-2-methylpropane:
-
Chelation: The two oxygen atoms in the ether backbone act as a bidentate ligand.
-
De-aggregation: It coordinates to the Lithium ion (
), breaking the organolithium aggregates (hexamers/tetramers) into reactive dimers or monomers. -
Microstructure Control: By increasing the polarity around the active chain end, it favors 1,2-vinyl insertion of butadiene over 1,4-cis insertion. This is critical for tuning the glass transition temperature (
) and wet-grip properties of tires.
Visualization: Cation Coordination
Safety, Handling, & Toxicology
As an ether, this compound presents specific hazards that must be managed via engineering controls.
Peroxide Formation
Like all ethers with alpha-hydrogens (adjacent to oxygen), this compound can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using KI starch paper every 3 months.
-
Stabilization: Often inhibited with BHT (Butylated hydroxytoluene) at 5-10 ppm.
Flammability
-
Classification: Flammable Liquid.[1]
-
Handling: Ground/bond all transfer equipment. Use spark-proof tools.
Toxicology (inferred from structural analogs)
-
Skin: Mild irritant. The lipophilic t-butyl group may enhance dermal penetration compared to simple glymes.
-
Metabolism: Unlike ethylene glycol ethers (e.g., 2-methoxyethanol), the bulky tert-butyl group generally reduces metabolic oxidation to toxic alkoxyacetic acids, potentially offering a better safety profile, though specific toxicological data should be verified experimentally.
References
-
NIST Chemistry WebBook. 1-tert-Butoxy-2-ethoxyethane: Thermochemical Data.[2] National Institute of Standards and Technology.[3] Available at: [Link][2]
-
Cheméo Data Repository. Physical Properties of 1-tert-Butoxy-2-ethoxyethane. Available at: [Link][2]
- Halasa, A. F., et al. (1981). Structure-Property Relationships in Anionic Polymerization of Dienes. Journal of Polymer Science. (Contextual grounding for "Randomizer" mechanism).
- Google Patents.Rubber bale, production method therefor (WO2022080450A1). (Cites use of 2-(2-ethoxyethoxy)-2-methylpropane as a randomizer).
